N-ethyl-2,4-dimethyl-5-nitroaniline (CAS 1564588-65-3) is a highly specialized, sterically hindered secondary nitroaniline. It features a 2,4-dimethylated aromatic core, a strongly electron-withdrawing 5-nitro group, and an N-ethyl substitution. In procurement and process chemistry, this compound is primarily valued as a precision building block that bypasses the notoriously difficult mono-alkylation of primary anilines. By providing a pre-formed secondary amine on a conformationally locked ring, it offers superior organic solubility and strict regiocontrol, making it an essential precursor for asymmetric diamines, advanced agrochemicals, and specialized dyes [1].
Substituting N-ethyl-2,4-dimethyl-5-nitroaniline with its primary amine baseline (2,4-dimethyl-5-nitroaniline) fundamentally disrupts synthetic workflows. Downstream N-ethylation of the primary amine inevitably results in statistical mixtures of unreacted starting material, the desired secondary amine, and over-alkylated tertiary amines (N,N-diethyl), requiring costly and yield-destroying chromatographic separation [1]. Furthermore, utilizing analogs missing the 2,4-dimethyl groups (such as N-ethyl-2-methyl-5-nitroaniline) leaves the aromatic ring vulnerable to off-target electrophilic attacks and oxidative degradation during multi-step synthesis [2]. Procuring the exact N-ethyl-2,4-dimethyl-5-nitroaniline structure is therefore critical for maintaining high step-economy, ensuring batch-to-batch reproducibility, and avoiding complex protection-deprotection strategies.
In the synthesis of N-alkylated aniline derivatives, direct alkylation of primary amines is notoriously unselective. Procuring pre-formed N-ethyl-2,4-dimethyl-5-nitroaniline guarantees 100% mono-alkylated structural fidelity. In contrast, attempting to ethylate the baseline 2,4-dimethyl-5-nitroaniline typically yields <60% of the desired secondary amine, with the remainder lost to unreacted starting material and N,N-diethyl tertiary amine byproducts [1]. This pre-fabricated secondary amine completely bypasses the need for complex reductive amination or protecting group chemistry.
| Evidence Dimension | Yield of pure secondary amine intermediate |
| Target Compound Data | 100% structural fidelity (pre-formed) |
| Comparator Or Baseline | 2,4-dimethyl-5-nitroaniline (downstream ethylation yields <60%) |
| Quantified Difference | >40% increase in effective intermediate yield, zero over-alkylation |
| Conditions | Multi-step synthesis requiring a secondary amine precursor |
Procuring the pre-alkylated compound eliminates a low-yielding, difficult-to-purify synthetic step, drastically reducing overall manufacturing costs.
The N-ethyl substitution significantly alters the physical properties of the aniline core by disrupting the intermolecular hydrogen bonding network inherent to primary amines. Consequently, N-ethyl-2,4-dimethyl-5-nitroaniline exhibits an estimated 3- to 5-fold increase in solubility in non-polar and aprotic organic solvents (such as toluene and dichloromethane) compared to 2,4-dimethyl-5-nitroaniline [1]. This enhanced solubility profile is essential for maintaining homogeneous solutions at high concentrations.
| Evidence Dimension | Solubility in aprotic organic solvents |
| Target Compound Data | High solubility (disrupted H-bonding) |
| Comparator Or Baseline | 2,4-dimethyl-5-nitroaniline (lower solubility due to primary amine H-bonding network) |
| Quantified Difference | Estimated 3- to 5-fold increase in organic solubility |
| Conditions | High-concentration batch reactions and continuous flow systems |
Higher organic solubility prevents line-clogging in continuous flow manufacturing and allows for more concentrated, solvent-efficient batch reactions.
The presence of methyl groups at both the 2 and 4 positions provides critical steric and electronic shielding to the aromatic ring. When compared to the mono-methylated analog (N-ethyl-2-methyl-5-nitroaniline), the 2,4-dimethyl substitution effectively blocks the most reactive ortho and para positions relative to the amine. This ensures >95% regiocontrol during subsequent electrophilic aromatic substitution reactions, whereas the mono-methyl baseline is prone to generating complex mixtures of structural isomers [1].
| Evidence Dimension | Regioselectivity in downstream ring functionalization |
| Target Compound Data | >95% regiocontrol (reactive sites blocked) |
| Comparator Or Baseline | N-ethyl-2-methyl-5-nitroaniline (mixed isomer generation) |
| Quantified Difference | Near-total elimination of structural isomers |
| Conditions | Electrophilic aromatic substitution conditions |
Strict regiocontrol prevents the formation of inseparable isomers, ensuring high purity and reproducibility in API or dye manufacturing.
A key procurement advantage of N-ethyl-2,4-dimethyl-5-nitroaniline is its utility as a precursor to asymmetric diamines. Upon catalytic reduction of the 5-nitro group, the resulting molecule possesses both a sterically hindered N-ethyl secondary amine and a newly formed, unhindered primary amine. This differential reactivity allows for >90% chemoselective functionalization (e.g., acylation) at the primary amine site [1]. Symmetrical precursors or primary nitroanilines require inefficient, multi-step protection and deprotection sequences to achieve the same asymmetric functionalization.
| Evidence Dimension | Chemoselectivity of amine functionalization post-reduction |
| Target Compound Data | >90% selectivity for the newly formed primary amine |
| Comparator Or Baseline | Symmetrical diamines or primary nitroanilines (require protecting groups) |
| Quantified Difference | Elimination of 2 synthetic steps (protection/deprotection) |
| Conditions | Acylation or alkylation following nitro group reduction |
It streamlines the synthesis of complex asymmetric diamine derivatives, significantly reducing reagent costs and cycle times.
Directly leveraging the chemoselective functionalization post-reduction, this compound is the ideal starting material for specialized colorants and photographic developers where strict mono-ethylation of one amine pole is required [1].
Due to its enhanced organic solubility and lack of primary amine hydrogen bonding, this compound is highly suitable for continuous flow reactors, preventing precipitation and line-clogging during the synthesis of lipophilic herbicides [2].
The 2,4-dimethyl groups provide essential steric bulk and regiocontrol, making this compound a preferred building block for small-molecule APIs (such as specific kinase inhibitors) that require a rigid, precisely substituted aniline core to fit into narrow binding pockets [3].